2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) 2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI)
Brand Name: Vulcanchem
CAS No.: 196393-15-4
VCID: VC0182287
InChI: InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1
SMILES: CCOC1CC2C3=CC=CC=C3CCN2O1
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI)

CAS No.: 196393-15-4

Main Products

VCID: VC0182287

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) - 196393-15-4

CAS No. 196393-15-4
Product Name 2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI)
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
Standard InChI InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1
Standard InChIKey FXINNBLAJXXLQV-OLZOCXBDSA-N
Isomeric SMILES CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1
SMILES CCOC1CC2C3=CC=CC=C3CCN2O1
Canonical SMILES CCOC1CC2C3=CC=CC=C3CCN2O1
Synonyms 2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI)
PubChem Compound 11020386
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator